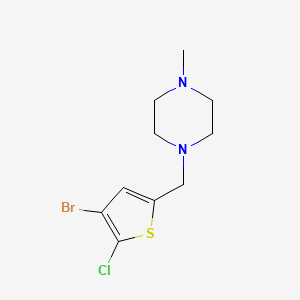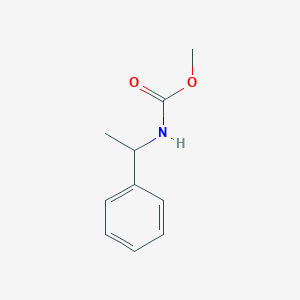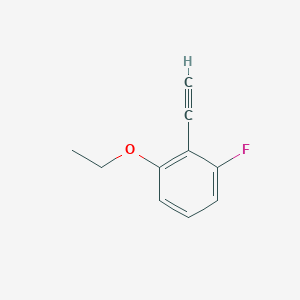
1-Ethoxy-2-ethynyl-3-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethoxy-2-ethynyl-3-fluorobenzene is an organic compound with the molecular formula C10H9FO It is a derivative of benzene, featuring an ethoxy group, an ethynyl group, and a fluorine atom attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-2-ethynyl-3-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethynyl-3-fluorobenzene and ethanol.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions: 1-Ethoxy-2-ethynyl-3-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The ethynyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium amide or organolithium compounds are employed under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed:
Substituted Derivatives: Various substituted derivatives can be formed depending on the reaction conditions and reagents used.
Oxidized and Reduced Products: Oxidation and reduction reactions yield different products, such as alcohols, ketones, or alkanes.
科学的研究の応用
1-Ethoxy-2-ethynyl-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 1-Ethoxy-2-ethynyl-3-fluorobenzene involves its interaction with molecular targets and pathways:
類似化合物との比較
1-Ethynyl-3-fluorobenzene: Similar structure but lacks the ethoxy group.
2-Ethynyl-3-fluorobenzene: Similar structure but lacks the ethoxy group and has a different substitution pattern.
1-Ethynyl-4-fluorobenzene: Similar structure but with the fluorine atom in a different position.
Uniqueness: 1-Ethoxy-2-ethynyl-3-fluorobenzene is unique due to the presence of both an ethoxy group and an ethynyl group on the benzene ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C10H9FO |
|---|---|
分子量 |
164.18 g/mol |
IUPAC名 |
1-ethoxy-2-ethynyl-3-fluorobenzene |
InChI |
InChI=1S/C10H9FO/c1-3-8-9(11)6-5-7-10(8)12-4-2/h1,5-7H,4H2,2H3 |
InChIキー |
GEADKCNVLLSIOV-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=CC=C1)F)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


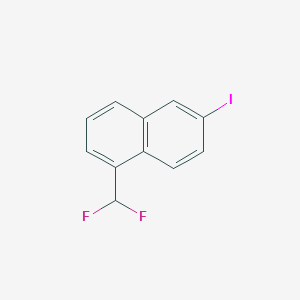
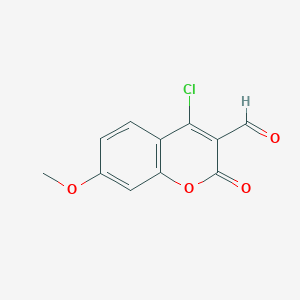
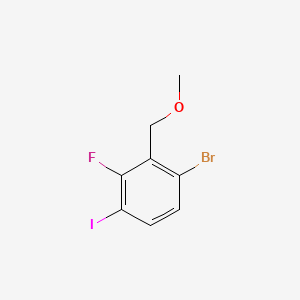

![N-[(2S,3R,4R,5S,6R)-4-hydroxy-2,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B14769509.png)
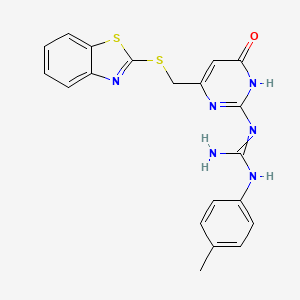

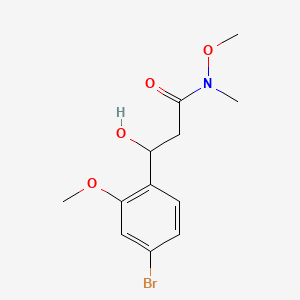
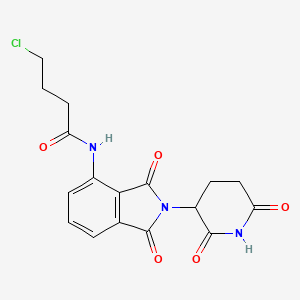
![Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride](/img/structure/B14769550.png)
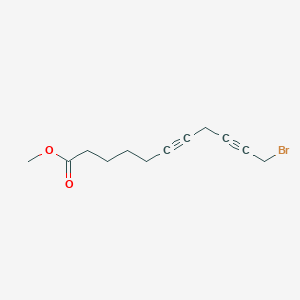
![(2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine](/img/structure/B14769555.png)
